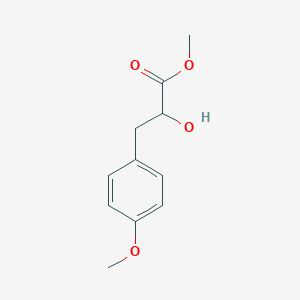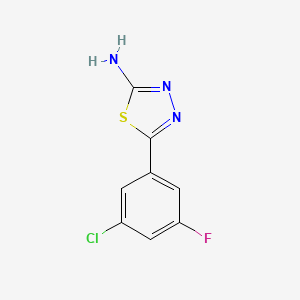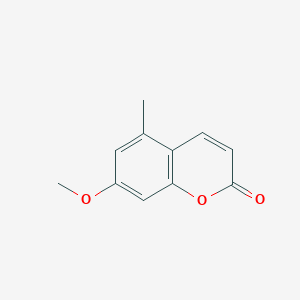![molecular formula C9H14O3 B13690511 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. The compound’s structure includes a spiro linkage between two oxygen atoms, forming a stable and rigid framework that is often found in bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde typically involves the formation of the spiroacetal ring system through a series of stereoselective reactions. One common method is the reaction of a diol with an aldehyde under acidic conditions, leading to the formation of the spiroacetal ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction. The scalability of the synthesis is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form stable complexes with proteins, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features but different functional groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiroacetal with a different ring size and functional groups.
Uniqueness
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is unique due to its specific spiro linkage and the presence of an aldehyde group, which imparts distinct reactivity and biological activity. Its rigid and stable structure makes it a valuable scaffold for designing bioactive molecules and studying structure-activity relationships .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,6-dioxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h6,8H,1-5,7H2 |
Clave InChI |
PLLJUXKITHTWST-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCOC2)CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)


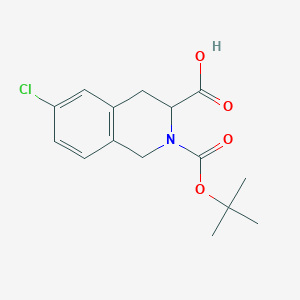
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


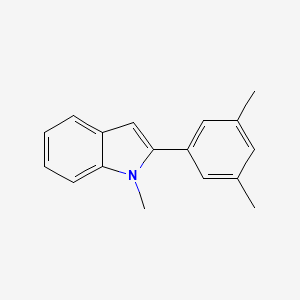
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
